5-Phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole: Regioisomeric Differentiation vs. 3-Phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole
The target compound (5-phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole, CAS 1274636-41-7) and its regioisomer 3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 853104-20-8) share identical molecular formula (C12H13N3O) and molecular weight (215.25 g/mol) but differ in the positional attachment of the phenyl and pyrrolidinyl groups to the oxadiazole ring . This regioisomeric distinction fundamentally alters the spatial orientation of the two key pharmacophoric elements—the hydrophobic phenyl ring and the basic pyrrolidine nitrogen—relative to the hydrogen-bond accepting oxadiazole core. In structure-activity relationship studies of pyrrolidine-oxadiazole scaffolds, such positional isomerism has been shown to produce divergent biological activity profiles against targets including DNA gyrase and topoisomerase IV, with active compounds demonstrating mid-nanomolar inhibitory activity (IC50 values ranging from 120 nM to 270 nM) against E. coli DNA gyrase [1]. While direct comparative data for this specific regioisomeric pair are not published, the established SAR principles governing oxadiazole-pyrrolidine hybrids dictate that regioisomers cannot be considered functionally equivalent for procurement purposes [1].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 5-phenyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 1274636-41-7, MW 215.25) |
| Comparator Or Baseline | 3-phenyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole (CAS 853104-20-8, MW 215.25) |
| Quantified Difference | Isomeric structural difference only; biological equivalence not established |
| Conditions | Structural identity confirmed via CAS registry and molecular formula identity |
Why This Matters
Procurement of the incorrect regioisomer would invalidate SAR hypotheses in ongoing medicinal chemistry campaigns.
- [1] Frejat FOA, Cao Y, Zhai H, et al. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arabian Journal of Chemistry. 2022;15(1):103538. View Source
